
2-(Trifluormethyl)-1,3-bis(dimethylamino)trimethiniumhexafluorophosphat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Trifluoromethyl)-1,3-bis(dimethylamino)trimethinium hexafluorophosphate is a useful research chemical compound .
Molecular Structure Analysis
The molecular formula of 2-(Trifluoromethyl)-1,3-bis(dimethylamino)trimethinium hexafluorophosphate is C8H14F9N2P . The InChI code is 1S/C8H14F3N2.F6P/c1-12(2)5-7(6-13(3)4)8(9,10)11;1-7(2,3,4,5)6/h5-6H,1-4H3;/q+1;-1 .
Chemical Reactions Analysis
The specific chemical reactions involving 2-(Trifluoromethyl)-1,3-bis(dimethylamino)trimethinium hexafluorophosphate are not provided in the available resources .
Physical And Chemical Properties Analysis
The molecular weight of 2-(Trifluoromethyl)-1,3-bis(dimethylamino)trimethinium hexafluorophosphate is 340.17 g/mol . It is an off-white solid .
Wissenschaftliche Forschungsanwendungen
Synthese von Trifluormethyl-substituierten Azaheterocyclen
Die Verbindung dient als effizienter Vorläufer für die Synthese von Trifluormethyl-substituierten Azaheterocyclen. Diese heterocyclischen Strukturen haben ein breites Bioaktivitätsspektrum gezeigt und wurden von pharmazeutischen und agrochemischen Forschungsgruppen untersucht. Insbesondere zeigen sie antivirale, antidiabetische und entzündungshemmende Wirkungen. Zusätzlich werden Trifluormethyl-substituierte Azaheterocyclen zur Behandlung von Krankheiten eingesetzt, die mit dem Orexin-Rezeptor vom Typ 1 verbunden sind .
Bildung von 2-Trifluormethyl-Benzimidazolen, Benzoxazolen und Benzothiazolen
Die Verbindung spielt eine entscheidende Rolle bei der Synthese von 2-Trifluormethyl-Benzimidazolen, Benzoxazolen und Benzothiazolen. Eine neuartige und effiziente Methode beinhaltet die Kondensation von Diaminen oder Amino(thio)phenolen mit in situ erzeugtem CF3CN. Dieser Prozess liefert diese heterocyclischen Verbindungen in guten bis hervorragenden Ausbeuten und erweitert ihre synthetische Nutzbarkeit .
Von der FDA zugelassene Trifluormethyl-Gruppen-Modifikation
In der Wirkstoffforschung wurde die Verbindung zur Einführung der Trifluormethyl-Gruppe in bestimmte Wirkstoffmoleküle untersucht. Zum Beispiel wurde das Zwischenprodukt (3S, 5S, 6R)-6-Methyl-2-oxo-5-phenyl-1-(2,2,2-trifluorethyl)piperidin-3-aminium in der pharmazeutischen Forschung verwendet .
Wirkmechanismus
Target of Action
It is known that the compound is an efficient reagent for the formation of trifluoromethyl-substituted azaheterocycles .
Mode of Action
The compound interacts with its targets through a base-mediated reaction . It is used as a precursor in the synthesis of trifluoromethyl-substituted azaheterocycles . The reaction proceeds via the nucleophilic addition of trifluoroacetonitrile to the amino group of the diamine derivatives to form an imidamide intermediate, followed by intramolecular cyclization .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It also participates in the synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino (thio)phenols with CF3CN .
Pharmacokinetics
The compound’s role as a reagent in the synthesis of bioactive trifluoromethyl-substituted azaheterocycles suggests that it may have significant bioavailability .
Result of Action
The compound’s action results in the formation of trifluoromethyl-substituted azaheterocycles . These azaheterocycles have shown a wide bioactivity spectrum and have been investigated by a number of scientific groups of pharmaceutical and agrochemical companies. They exhibit antiviral, antidiabetic, and anti-inflammatory activities among others .
Vorteile Und Einschränkungen Für Laborexperimente
(Z)-N-(3-(Dimethylamino)-2-(trifluoromethyl)allylidene)-N-methylmethanaminium hexafluorophosphate has several advantages for use in lab experiments. It is a stable compound, so it can be stored for long periods of time without degradation. It is also soluble in a variety of solvents, including water, organic solvents, and ionic liquids. In addition, it is a relatively inexpensive reagent, so it can be used in large-scale experiments. However, (Z)-N-(3-(Dimethylamino)-2-(trifluoromethyl)allylidene)-N-methylmethanaminium hexafluorophosphate also has some limitations. It is highly toxic, so it should be handled with caution. In addition, it can interact with other compounds in solution, so it should be used with other reagents that are not affected by its presence.
Zukünftige Richtungen
There are several potential future directions for (Z)-N-(3-(Dimethylamino)-2-(trifluoromethyl)allylidene)-N-methylmethanaminium hexafluorophosphate research. First, it could be used as a drug delivery system for targeting specific cells or tissues. Second, it could be used as a contrast agent for imaging techniques such as MRI and CT scans. Third, it could be used in the development of new materials, such as polymers and nanomaterials. Finally, it could be used to study the structure and function of biological membranes.
Synthesemethoden
(Z)-N-(3-(Dimethylamino)-2-(trifluoromethyl)allylidene)-N-methylmethanaminium hexafluorophosphate can be synthesized in two steps. First, the trimethinium salt is synthesized by reacting trifluoromethyl iodide with trimethylamine in the presence of a base such as sodium hydroxide. The resulting trimethinium salt is then reacted with hexafluorophosphate anion to form (Z)-N-(3-(Dimethylamino)-2-(trifluoromethyl)allylidene)-N-methylmethanaminium hexafluorophosphate. This method has been used to synthesize (Z)-N-(3-(Dimethylamino)-2-(trifluoromethyl)allylidene)-N-methylmethanaminium hexafluorophosphate in high yields (up to 95%).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(Trifluoromethyl)-1,3-bis(dimethylamino)trimethinium hexafluorophosphate involves the reaction of trimethylamine with trifluoroacetaldehyde to form 2-(Trifluoromethyl)-1,3-bis(dimethylamino)propan-1-ol. This intermediate is then reacted with hexafluorophosphoric acid to yield the final product.", "Starting Materials": [ "Trimethylamine", "Trifluoroacetaldehyde", "Hexafluorophosphoric acid" ], "Reaction": [ "Step 1: Trimethylamine is reacted with trifluoroacetaldehyde in the presence of a suitable solvent and a catalyst to form 2-(Trifluoromethyl)-1,3-bis(dimethylamino)propan-1-ol.", "Step 2: The intermediate product from step 1 is then reacted with hexafluorophosphoric acid to yield 2-(Trifluoromethyl)-1,3-bis(dimethylamino)trimethinium hexafluorophosphate.", "Step 3: The final product is purified using standard techniques such as recrystallization or column chromatography." ] } | |
CAS-Nummer |
291756-82-6 |
Molekularformel |
C8H14F9N2P |
Molekulargewicht |
340.17 g/mol |
IUPAC-Name |
[(E)-3-(dimethylamino)-2-(trifluoromethyl)prop-2-enylidene]-dimethylazanium;hexafluorophosphate |
InChI |
InChI=1S/C8H14F3N2.F6P/c1-12(2)5-7(6-13(3)4)8(9,10)11;1-7(2,3,4,5)6/h5-6H,1-4H3;/q+1;-1 |
InChI-Schlüssel |
GMWIFDFSXGELQO-UHFFFAOYSA-N |
Isomerische SMILES |
CN(C)/C=C(\C=[N+](C)C)/C(F)(F)F.F[P-](F)(F)(F)(F)F |
SMILES |
CN(C)C=C(C=[N+](C)C)C(F)(F)F.F[P-](F)(F)(F)(F)F |
Kanonische SMILES |
CN(C)C=C(C=[N+](C)C)C(F)(F)F.F[P-](F)(F)(F)(F)F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,4-dimethyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide](/img/structure/B2363319.png)
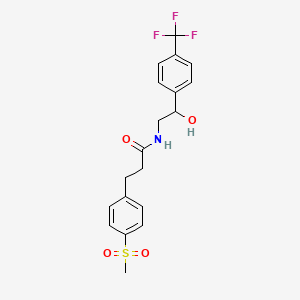
![(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone](/img/structure/B2363322.png)
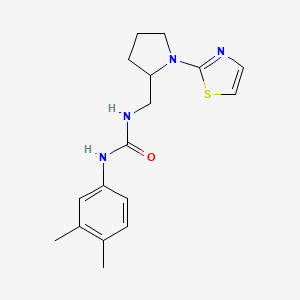
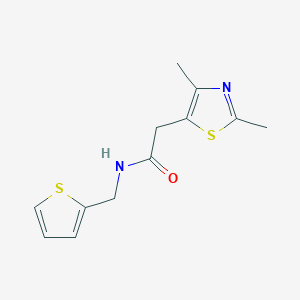
![N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2363328.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-mesityloxalamide](/img/structure/B2363330.png)
![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-4-(trifluoromethoxy)benzamide](/img/structure/B2363331.png)
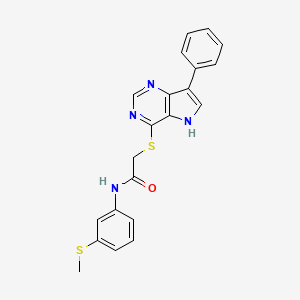
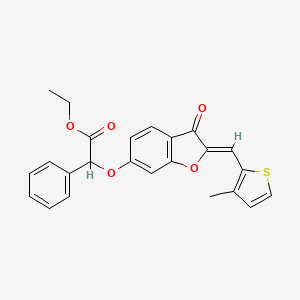
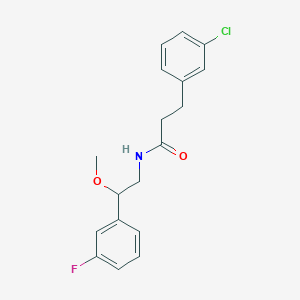
![N-(2-chloro-4-fluorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2363338.png)
![6-ethyl-N-methyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2363340.png)
![(E)-3-[5-chloro-1-(3-chlorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide](/img/structure/B2363341.png)